molecular formula C17H20N4O3 B2894950 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1170477-41-4

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2894950
CAS No.: 1170477-41-4
M. Wt: 328.372
InChI Key: LWGULVANBYWEGK-UHFFFAOYSA-N
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Description

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a phenylpiperazine moiety, and an oxoethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and urea or thiourea under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with 1-(2-chloroethyl)-4-phenylpiperazine.

    Oxidation to Form the Oxoethyl Group: The final step involves the oxidation of the ethyl group to an oxoethyl group using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxoethyl group to an alcohol or other reduced forms.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions to introduce different substituents on the phenyl ring or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
  • 6-methyl-5-(2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
  • 6-methyl-5-(2-oxo-2-(4-benzylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 6-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, is crucial for its interaction with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

6-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-14(16(23)19-17(24)18-12)11-15(22)21-9-7-20(8-10-21)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGULVANBYWEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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